molecular formula C22H23N5O3 B11005266 5-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11005266
M. Wt: 405.4 g/mol
InChI Key: RDNPVOYVKPKYCV-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-N-[2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a benzimidazole moiety, and a dimethoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-N-[2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon) to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-N-[2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-DIMETHOXYPHENYL)-N-[2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a benzimidazole moiety, and a dimethoxyphenyl group.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-27-18-7-5-4-6-15(18)24-21(27)10-11-23-22(28)17-13-16(25-26-17)14-8-9-19(29-2)20(12-14)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,28)(H,25,26)

InChI Key

RDNPVOYVKPKYCV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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